molecular formula C12H21NO3S B3102373 tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate CAS No. 141699-69-6

tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate

Cat. No.: B3102373
CAS No.: 141699-69-6
M. Wt: 259.37 g/mol
InChI Key: TXCXYNKARODJQZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The use of flow microreactors enhances the reaction efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: The major product formed is the corresponding sulfoxide or sulfone.

    Reduction: The major product is the reduced form of the compound, where the acetylthio group is converted to a thiol.

    Substitution: The major products are the substituted derivatives of the compound.

Scientific Research Applications

tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry:

Biology:

  • The compound is used in the study of enzyme inhibition and protein-ligand interactions.
  • It is employed in the synthesis of biologically active molecules for drug discovery.

Medicine:

  • It is investigated for its potential therapeutic applications in the treatment of various diseases.
  • The compound is used in the development of new pharmaceuticals and drug delivery systems.

Industry:

  • It is utilized in the production of fine chemicals and specialty materials.
  • The compound is used in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Signaling Pathways: The compound can influence various cellular signaling pathways, leading to changes in cellular functions.

    Interacting with Proteins: It can form complexes with proteins, affecting their structure and function.

Comparison with Similar Compounds

tert-Butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and selectivity, which make it a valuable building block in various synthetic applications .

Biological Activity

Tert-butyl 3-((acetylthio)methyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H21NO3S
  • Molecular Weight : 255.37 g/mol

Anti-inflammatory Effects

Pyrrolidine derivatives often demonstrate anti-inflammatory effects by modulating cytokine production. For example, compounds that inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 have been documented. This suggests that this compound may also exhibit anti-inflammatory properties, although direct evidence is still needed .

The precise mechanism of action for this compound has not been fully elucidated. However, based on related compounds, it may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like acetylcholinesterase and β-secretase, which are involved in neurodegenerative diseases.
  • Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and cell survival.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of various pyrrolidine derivatives against common pathogens. The results indicated that certain derivatives had minimum inhibitory concentration (MIC) values comparable to established antibiotics. Although specific data for this compound is lacking, the trend suggests potential efficacy in this area.

CompoundPathogenMIC (µg/mL)
Compound AStaphylococcus aureus4
Compound BEscherichia coli8
tert-butyl derivativeTBDTBD

Case Study 2: Neuroprotective Effects

In vitro studies on related compounds indicated neuroprotective effects against amyloid-beta toxicity in astrocytes. These findings suggest that this compound may also provide neuroprotection through similar mechanisms.

Properties

IUPAC Name

tert-butyl 3-(acetylsulfanylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-9(14)17-8-10-5-6-13(7-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCXYNKARODJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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